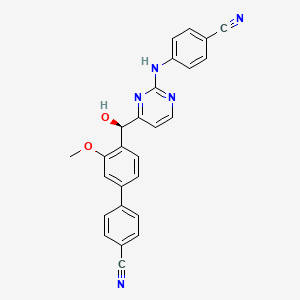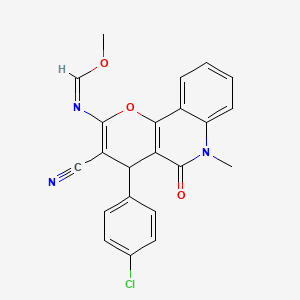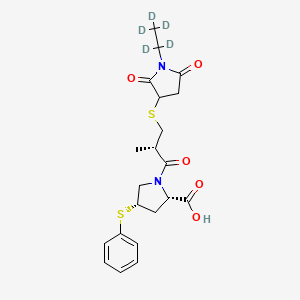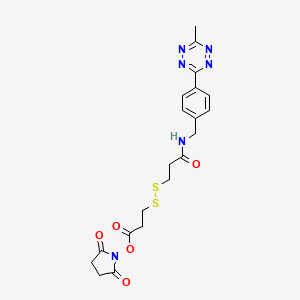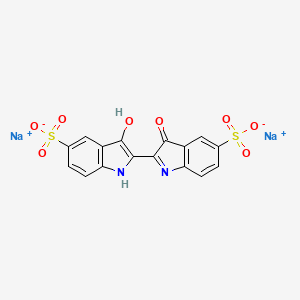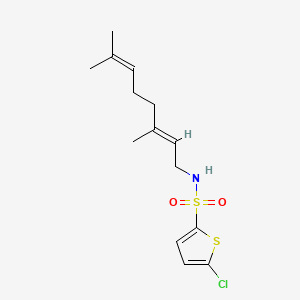
(e)-5-chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Complex III-IN-1 is a chemical compound that plays a significant role in various scientific fields. It is known for its unique properties and applications, particularly in the study of mitochondrial function and electron transport chains. Complex III-IN-1 is often used as an inhibitor in biochemical research to study the mechanisms of electron transport and energy production in cells.
Preparation Methods
The synthesis of Complex III-IN-1 involves several steps, including the preparation of intermediate compounds and the final assembly of the complex. The synthetic route typically involves the use of coordination chemistry to combine metal ions with organic ligands. The reaction conditions often require controlled temperatures, specific pH levels, and the use of solvents such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Complex III-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized forms of the complex, while reduction reactions may yield reduced forms.
Scientific Research Applications
Complex III-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of electron transport and energy production in cells. In biology, it is used to investigate the role of mitochondria in cellular respiration and the effects of mitochondrial dysfunction on various diseases. In medicine, Complex III-IN-1 is used as a tool to study the effects of mitochondrial inhibitors on cancer cells and other disease models. In industry, it is used in the development of new drugs and therapeutic agents targeting mitochondrial function.
Mechanism of Action
The mechanism of action of Complex III-IN-1 involves its interaction with the electron transport chain in mitochondria. It specifically targets Complex III, also known as the cytochrome bc1 complex, and inhibits its function. This inhibition disrupts the flow of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. The molecular targets of Complex III-IN-1 include the iron-sulfur clusters and heme groups within Complex III, which are essential for its electron transfer function.
Comparison with Similar Compounds
Complex III-IN-1 can be compared with other similar compounds, such as antimycin A, myxothiazol, and stigmatellin. These compounds also inhibit Complex III but differ in their specific binding sites and mechanisms of action. For example, antimycin A binds to the Qi site of Complex III, while myxothiazol and stigmatellin bind to the Qo site. Complex III-IN-1 is unique in its ability to inhibit both the Qi and Qo sites, making it a valuable tool for studying the overall function of Complex III and its role in cellular respiration.
Conclusion
Complex III-IN-1 is a versatile and valuable compound in scientific research, with applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it an essential tool for studying mitochondrial function and the electron transport chain. By understanding the synthesis, reactions, and applications of Complex III-IN-1, researchers can gain valuable insights into the fundamental processes of cellular respiration and develop new therapeutic strategies for diseases related to mitochondrial dysfunction.
Properties
Molecular Formula |
C14H20ClNO2S2 |
|---|---|
Molecular Weight |
333.9 g/mol |
IUPAC Name |
5-chloro-N-[(2E)-3,7-dimethylocta-2,6-dienyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H20ClNO2S2/c1-11(2)5-4-6-12(3)9-10-16-20(17,18)14-8-7-13(15)19-14/h5,7-9,16H,4,6,10H2,1-3H3/b12-9+ |
InChI Key |
RXCJOTIKIQUYOT-FMIVXFBMSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CNS(=O)(=O)C1=CC=C(S1)Cl)/C)C |
Canonical SMILES |
CC(=CCCC(=CCNS(=O)(=O)C1=CC=C(S1)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



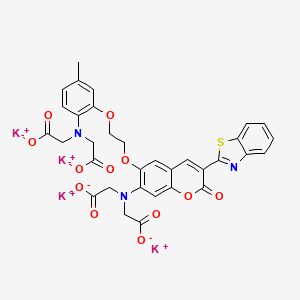
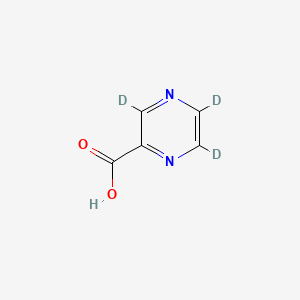
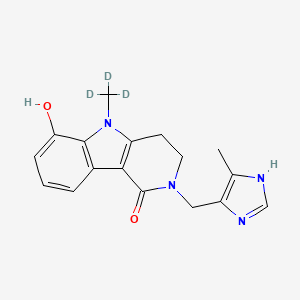
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
